molecular formula C17H12FN3OS2 B2360058 5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-66-2

5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2360058
CAS No.: 942004-66-2
M. Wt: 357.42
InChI Key: WZFYLZCHSZXTSD-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyridazines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a thiophene ring

Mechanism of Action

Target of Action

The compound, 5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one, is a thiazolo[5,4-d]thiazole derivative . Thiazolo[5,4-d]thiazole derivatives have been found to interact with various targets, including photocatalytic systems and Hg (II) ions . These targets play crucial roles in the respective systems where the compound is applied.

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, in the presence of Hg (II) ions, the compound exhibits fluorescence quenching and redshift . This is due to the specific interaction between Hg (II) ions and the Py2TTz ligand in the compound .

Biochemical Pathways

The compound affects various biochemical pathways. In photocatalytic systems, the compound, being an n-type semiconductor, significantly improves photocatalytic activity . In the presence of Hg (II) ions, the compound’s fluorescence emission changes, indicating its potential use in sensing applications .

Pharmacokinetics

Its solubility in common organic solvents suggests that it may have good bioavailability.

Result of Action

The interaction of the compound with its targets leads to various molecular and cellular effects. For example, in photocatalytic systems, the compound enhances hydrogen production and dye degradation . In sensing applications, the compound exhibits excellent selectivity in both aqueous solutions and solid test papers .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s interaction with Hg (II) ions and its resulting fluorescence changes are observed in a pH 7.00 aqueous solution . Furthermore, the compound’s photocatalytic activity is demonstrated without Pt loading , suggesting its stability and effectiveness in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFYLZCHSZXTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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